LogP Shift of ~3.6–3.8 Units vs. Parent 2,7-Diazaspiro[3.5]nonane Scaffold
The target compound exhibits a predicted LogP of 3.14 (XLogP3 = 2.0), representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold 2,7-diazaspiro[3.5]nonane (CAS 136098-14-1), which has a predicted LogP of -0.47 (ChemAxon) to -0.73 (ALOGPS) [1]. This LogP increment of approximately 3.6–3.8 log units is driven by the installation of the phenyl ring and Boc protecting group, shifting the compound from a hydrophilic, highly water-soluble diamine (predicted water solubility: 100 g/L for the parent) into a moderately lipophilic building block suitable for passive membrane permeation [1]. For context, CNS-targeted programs typically consider a LogP range of 2–5 as optimal; the target compound's LogP of 3.14 places it within this window, whereas the parent scaffold (LogP < 0) would require substantial structural modification to achieve comparable membrane permeability [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.14 (BOC Sciences); XLogP3 = 2.0 |
| Comparator Or Baseline | 2,7-Diazaspiro[3.5]nonane (CAS 136098-14-1): LogP = -0.47 (ChemAxon) / -0.73 (ALOGPS); XLogP3 = -0.3; Water solubility = 100 g/L |
| Quantified Difference | ΔLogP ≈ +3.6 to +3.8 units; water solubility reduced from ~100 g/L to <1 g/L (estimated) |
| Conditions | Predicted/calculated values from ALOGPS, ChemAxon, and XLogP3 algorithms; experimental LogP for target compound from BOC Sciences technical datasheet |
Why This Matters
A LogP shift of this magnitude dictates fundamentally different formulation requirements, membrane permeability characteristics, and biological compartment distribution—making the target compound suitable for lead optimization of cell-permeable agents while the parent scaffold would be largely restricted to extracellular or highly polar target spaces.
- [1] PhytoBank Metabolite Database. 2,7-Diazaspiro[3.5]nonane (PHY0171176). Physicochemical Properties. http://phytobank.ca/metabolites/PHY0171176 View Source
